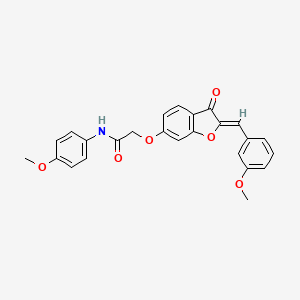

(Z)-2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)-N-(4-methoxyphenyl)acetamide

Description

(Z)-2-((2-(3-Methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)-N-(4-methoxyphenyl)acetamide is a synthetic heterocyclic compound featuring a benzofuran core fused with a 3-oxo-2,3-dihydro group, substituted with a 3-methoxybenzylidene moiety at position 2. The acetamide side chain at position 6 of the benzofuran ring is further functionalized with a 4-methoxyphenyl group.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-[[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO6/c1-29-18-8-6-17(7-9-18)26-24(27)15-31-20-10-11-21-22(14-20)32-23(25(21)28)13-16-4-3-5-19(12-16)30-2/h3-14H,15H2,1-2H3,(H,26,27)/b23-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNDQLUWPMXWPF-QRVIBDJDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)OC)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)OC)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)-N-(4-methoxyphenyl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The compound is derived from a multi-step synthetic pathway involving the reaction of 3-methoxybenzaldehyde with appropriate phenolic derivatives. The synthesis typically involves the formation of the benzofuran structure, followed by acylation to introduce the acetamide moiety. The detailed synthetic route can be summarized as follows:

- Formation of Benzofuran Derivative : The initial step involves the condensation of 3-methoxybenzaldehyde with a suitable diketone to form a benzofuran derivative.

- Acetylation : The benzofuran product is then treated with acetic anhydride or acetyl chloride to introduce the acetamide group.

- Characterization : The final product is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. For instance, research demonstrated that derivatives of similar structures exhibited significant antiproliferative effects on human cancer cell lines including MIAPACA (pancreatic), HeLa (cervical), and MDA-MB-231 (breast) cells. The findings indicated that certain derivatives showed IC50 values in the low micromolar range, suggesting potent activity against these cancer types .

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| MIAPACA | 8g | 5.4 |

| HeLa | 8i | 4.7 |

| MDA-MB-231 | 8a | 6.1 |

Antimicrobial Activity

The compound has also been screened for antimicrobial properties. Similar derivatives have shown promising antibacterial and antifungal activities in vitro. For example, compounds derived from benzofuran structures were tested against common pathogens such as Staphylococcus aureus and Candida albicans, with some exhibiting MIC values below 10 µg/mL .

The proposed mechanism of action for the anticancer activity includes the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase. The antimicrobial activity may be attributed to disruption of bacterial cell wall synthesis and interference with nucleic acid synthesis.

Case Studies

- Anticancer Study : A study conducted on a series of benzofuran derivatives, including our compound, demonstrated significant growth inhibition in cultured cancer cells. The study highlighted that compounds with methoxy substituents showed enhanced activity due to increased lipophilicity and better membrane penetration .

- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, several derivatives were tested against both Gram-positive and Gram-negative bacteria. Results indicated that modifications at the aromatic rings significantly influenced their efficacy, with some compounds achieving bactericidal effects at lower concentrations than traditional antibiotics .

Comparison with Similar Compounds

Core Heterocyclic Backbones

- Benzofuran vs. Coumarin/Chromenone: The target compound’s benzofuran core differs from coumarin-based analogues like (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k), which feature a chromenone (2H-chromen-2-one) system. Benzofurans generally exhibit enhanced metabolic stability compared to coumarins due to reduced ring strain .

- Oxazolone Intermediates: Compounds such as [N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide] (3a–g) utilize oxazolone intermediates, whereas the target compound’s synthesis likely involves benzofuran ring formation prior to acetamide functionalization .

Functional Group Variations

- Acetamide vs. Hydrazide/Thiazolidinedione :

The acetamide group in the target compound contrasts with hydrazide derivatives (e.g., 2k, 2l) and thiazolidinedione-containing compounds (e.g., 3(a-o)). Acetamide derivatives typically exhibit improved hydrolytic stability compared to hydrazides, which may enhance bioavailability .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Hypothetical data inferred from structural analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.